molecular formula C16H17ClN4O4S B11711853 N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide

N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide

Cat. No.: B11711853
M. Wt: 396.8 g/mol
InChI Key: NJMFPIVCPGHDRJ-UHFFFAOYSA-N
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Description

N’1-[4-(2-CHLOROETHYL)BENZENESULFONYL]-N’-PHENYLETHANEDIHYDRAZIDE is a complex organic compound that features a sulfonyl group, a phenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1-[4-(2-CHLOROETHYL)BENZENESULFONYL]-N’-PHENYLETHANEDIHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’1-[4-(2-CHLOROETHYL)BENZENESULFONYL]-N’-PHENYLETHANEDIHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the hydrazide moiety.

    Reduction: Reduced forms of the sulfonyl and hydrazide groups.

    Hydrolysis: Sulfonic acids and hydrazine derivatives.

Scientific Research Applications

N’1-[4-(2-CHLOROETHYL)BENZENESULFONYL]-N’-PHENYLETHANEDIHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’1-[4-(2-CHLOROETHYL)BENZENESULFONYL]-N’-PHENYLETHANEDIHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydrazide moiety can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1-[4-(2-CHLOROETHYL)BENZENESULFONYL]-N’-PHENYLETHANEDIHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of reactions and its applications in various fields highlight its versatility.

Properties

Molecular Formula

C16H17ClN4O4S

Molecular Weight

396.8 g/mol

IUPAC Name

2-N'-[4-(2-chloroethyl)phenyl]sulfonyl-1-N'-phenylethanedihydrazide

InChI

InChI=1S/C16H17ClN4O4S/c17-11-10-12-6-8-14(9-7-12)26(24,25)21-20-16(23)15(22)19-18-13-4-2-1-3-5-13/h1-9,18,21H,10-11H2,(H,19,22)(H,20,23)

InChI Key

NJMFPIVCPGHDRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)CCCl

Origin of Product

United States

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